molecular formula C14H9ClN2O2S2 B2556935 1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 749916-06-1

1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No. B2556935
CAS RN: 749916-06-1
M. Wt: 336.81
InChI Key: LMFGBUFNPFZBAO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C14H9ClN2O2S2 and its molecular weight is 336.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis of new derivatives of oxadiazoles and thiophenes, including compounds structurally related to 1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. These efforts involve exploring various synthetic routes and methodologies to achieve compounds with specific structural features. The synthesized compounds are thoroughly characterized using spectroscopic and analytical techniques to confirm their structures and evaluate their purity (Naganagowda & Petsom, 2011; Vivona et al., 1997).

Biological Activities

The biological activities of compounds related to this compound have been a significant area of investigation. Studies have shown that these compounds exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The antimicrobial activity against both gram-positive and gram-negative bacteria has been highlighted, suggesting their potential as novel antimicrobial agents (Siddiqui et al., 2014). Antiviral activities and cytotoxic effects against cancer cell lines have also been explored, underscoring the potential of these compounds in developing new therapeutic agents (Chen et al., 2010).

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and SAR studies have been conducted to understand the interaction of these compounds with biological targets and elucidate the structural features responsible for their biological activities. These studies are crucial for rational drug design, enabling the optimization of these compounds for enhanced activity and specificity (Zhang et al., 2005).

Corrosion Inhibition

Apart from their biological applications, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Studies suggest these compounds can effectively protect metals against corrosion, indicating their potential application in materials science and engineering (Ammal et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-10-5-3-9(4-6-10)11(18)8-21-14-17-16-13(19-14)12-2-1-7-20-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGBUFNPFZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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